molecular formula C20H21ClFN7O B2827518 N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide CAS No. 1040652-93-4

N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2827518
CAS No.: 1040652-93-4
M. Wt: 429.88
InChI Key: JBJQGPKFFKMPMV-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H21ClFN7O and its molecular weight is 429.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiviral Activities

Compounds structurally related to the query chemical have been synthesized and evaluated for their biological activities, including antimicrobial and antiviral effects. For instance, urea and thiourea derivatives of piperazine, doped with febuxostat, have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity against various microorganisms (Reddy et al., 2013).

Antipsychotic Agents

Heterocyclic analogs of piperazine-based compounds have been explored for their potential as antipsychotic agents. Specific derivatives have exhibited potent in vivo activities, indicating their potential as backups to existing antipsychotic medications (Norman et al., 1996).

Anticancer Activities

The synthesis and evaluation of piperazine derivatives containing various moieties have also been reported for their anticancer activities. Some derivatives have shown significant inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents (Sharma et al., 2014).

Analgesic and Anti-inflammatory Agents

Novel compounds derived from piperazine have been synthesized and assessed for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Certain derivatives demonstrated high inhibitory activity on COX-2 selectivity, alongside significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Serotonin Receptor Antagonists

Piperazine derivatives have been investigated as serotonin receptor antagonists, highlighting their potential in treating disorders related to serotonin dysregulation. For example, fluorine-18 labeled compounds have been synthesized for positron emission tomography (PET) imaging of serotonin 5-HT1A receptors, providing insights into neuropsychiatric disorders (Lang et al., 1999).

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN7O/c21-16-3-1-15(2-4-16)13-23-20(30)28-11-9-27(10-12-28)14-19-24-25-26-29(19)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJQGPKFFKMPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.